molecular formula C23H24ClNO2 B11950301 N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide CAS No. 853312-03-5

N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide

Cat. No.: B11950301
CAS No.: 853312-03-5
M. Wt: 381.9 g/mol
InChI Key: RTBBSAAMRBIZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is an organic compound with the molecular formula C21H20ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the furan ring.

    Formation of the propanamide linkage: This involves the reaction of the intermediate with a suitable amine, such as 4-butylaniline, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nucleophiles like amines (NH3), thiols (RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-3-(5-(4-fluorophenyl)-2-furyl)propanamide
  • N-(4-Butylphenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide
  • N-(4-Butylphenyl)-3-(5-(4-methylphenyl)-2-furyl)propanamide

Uniqueness

N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

CAS No.

853312-03-5

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

N-(4-butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C23H24ClNO2/c1-2-3-4-17-5-11-20(12-6-17)25-23(26)16-14-21-13-15-22(27-21)18-7-9-19(24)10-8-18/h5-13,15H,2-4,14,16H2,1H3,(H,25,26)

InChI Key

RTBBSAAMRBIZBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.